![molecular formula C8H15ClS B15256115 1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane](/img/structure/B15256115.png)
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane is an organic compound that features a cyclobutane ring substituted with a chloromethyl group and a 2-(methylsulfanyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane can be achieved through several synthetic routes One common method involves the alkylation of cyclobutane derivatives with appropriate reagents
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution of the chloromethyl group could yield various substituted cyclobutane derivatives.
Scientific Research Applications
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane may have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways involving sulfur-containing compounds.
Medicine: Exploration of its potential as a pharmaceutical intermediate.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action for 1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane would depend on its specific application. In general, the compound’s reactivity could be influenced by the presence of the chloromethyl and methylsulfanyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the context of its use, such as in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)cyclobutane: Lacks the 2-(methylsulfanyl)ethyl group.
1-[2-(Methylsulfanyl)ethyl]cyclobutane: Lacks the chloromethyl group.
1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane is unique due to the presence of both the chloromethyl and methylsulfanyl groups, which can impart distinct chemical properties and reactivity compared to similar compounds. This dual functionality can make it a versatile intermediate in organic synthesis and potentially useful in various applications.
Properties
Molecular Formula |
C8H15ClS |
|---|---|
Molecular Weight |
178.72 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(2-methylsulfanylethyl)cyclobutane |
InChI |
InChI=1S/C8H15ClS/c1-10-6-5-8(7-9)3-2-4-8/h2-7H2,1H3 |
InChI Key |
VZYZXKRMRAXDCE-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1(CCC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



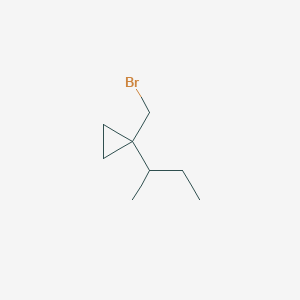



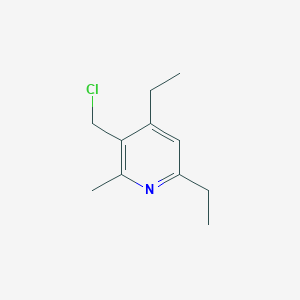
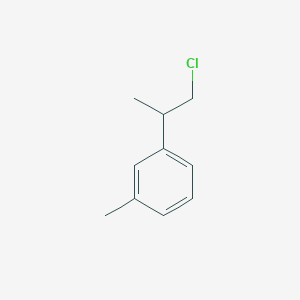
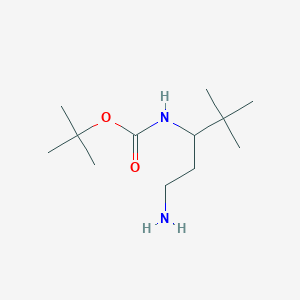

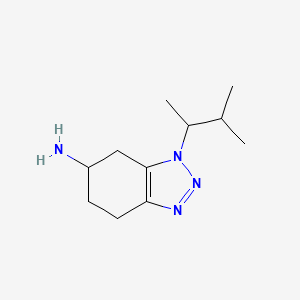


![2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B15256137.png)
![5-[(Azetidin-2-yl)methoxy]-2-chloropyridine](/img/structure/B15256142.png)
